1,2-Dichloroethane-1,1-disulfonic acid

Electroplating additives Partition coefficient Adsorption behavior

1,2-Dichloroethane-1,1-disulfonic acid (CAS 207561-93-1), also designated 1,1-ethanedisulfonic acid, 1,2-dichloro-, is a geminal dichloro-substituted diprotic sulfonic acid with molecular formula C₂H₄Cl₂O₆S₂ and a molecular weight of 259.086 g/mol. The compound bears two sulfonic acid groups (–SO₃H) on the C1 carbon and two chlorine atoms distributed across C1 and C2, producing a highly polar, water-soluble species with a calculated logP of 2.055 and a topological polar surface area (PSA) of 125.50 Ų.

Molecular Formula C2H4Cl2O6S2
Molecular Weight 259.1 g/mol
CAS No. 207561-93-1
Cat. No. B14244732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloroethane-1,1-disulfonic acid
CAS207561-93-1
Molecular FormulaC2H4Cl2O6S2
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESC(C(S(=O)(=O)O)(S(=O)(=O)O)Cl)Cl
InChIInChI=1S/C2H4Cl2O6S2/c3-1-2(4,11(5,6)7)12(8,9)10/h1H2,(H,5,6,7)(H,8,9,10)
InChIKeyRBOISUKOFPWLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloroethane-1,1-disulfonic Acid (CAS 207561-93-1): Technical Baseline for Procurement Evaluation


1,2-Dichloroethane-1,1-disulfonic acid (CAS 207561-93-1), also designated 1,1-ethanedisulfonic acid, 1,2-dichloro-, is a geminal dichloro-substituted diprotic sulfonic acid with molecular formula C₂H₄Cl₂O₆S₂ and a molecular weight of 259.086 g/mol . The compound bears two sulfonic acid groups (–SO₃H) on the C1 carbon and two chlorine atoms distributed across C1 and C2, producing a highly polar, water-soluble species with a calculated logP of 2.055 and a topological polar surface area (PSA) of 125.50 Ų . It is catalogued under EC regulatory frameworks and appears as a claimed component in multiple electroplating patent families [1]. Unlike the more common mono-sulfonic or non-halogenated disulfonic acids, this compound's unique 1,1-dichloro-1,1-disulfonic architecture imparts differentiated physicochemical properties that are directly relevant to industrial formulation and electroplating additive selection.

Structurally distinct additive: 1,1-dichloro-1,1-disulfonic architecture offers differentiated hydrophobicity and adsorption from non-halogenated analogs.
Patent-cited entity: Explicitly recited in multiple electroplating patent families as a functionally non-redundant alkanesulfonic acid.
Industrial electrolyte role: Dual sulfonic acid groups support high polarity (PSA 125.5 Ų) and water solubility for acid plating baths.

Why In-Class Sulfonic Acids Cannot Be Interchanged with 1,2-Dichloroethane-1,1-disulfonic Acid


Generic substitution among alkylsulfonic acids in electroplating and industrial formulations is precluded by the fact that even subtle structural modifications—chain length, sulfonic group count, halogenation pattern—produce non-linear changes in hydrophobicity, acidity, and metal-surface adsorption behavior . In US Patent 6,605,204, 1,2-dichloroethane-1,1-disulfonic acid is recited alongside structurally distinct analogs (ethanedisulfonic acid, methanedisulfonic acid, 2-chloroethane-1,1-disulfonic acid, and dichloromethanedisulfonic acid), demonstrating that the specific 1,1-dichloro-1,1-disulfonic architecture is considered a functionally non-redundant member of the alkanesulfonic acid electrolyte family [1]. Similarly, US Patent 5,024,736 teaches that disubstituted ethane sulfonic compounds bearing substitution at the C2 position exhibit brightening and leveling properties in nickel and copper plating that are sensitive to the steric and electronic character of the substituents [2]. Consequently, swapping the dichloro-disulfonic acid for a mono-sulfonic, non-halogenated, or differently chlorinated analog without reformulation validation risks loss of deposit brightness, altered leveling performance, and compromised bath stability.

Chain/halogen mismatch Mono-sulfonic, non-chlorinated or differently chlorinated analogs (e.g., methanesulfonic acid, 2-chloroethane-1,1-disulfonic acid) may shift additive adsorption isotherms and leveling behavior.
Patent distinction US6605204B1 and CA2465363A1 list this compound separately from ethanedisulfonic acid and mono-chloro analogs, indicating that performance is not interchangeable without reformulation.
Stability context Geminal dichloro substitution may confer different thermal/chemical stability than mono-chloro variants; swapping risks altered bath lifetime and byproduct accumulation.

1,2-Dichloroethane-1,1-disulfonic Acid: Quantitative Differentiation Evidence Against Closest Comparators


Hydrophobicity (logP) Differentiation vs. 1,2-Ethanedisulfonic Acid

1,2-Dichloroethane-1,1-disulfonic acid exhibits a calculated logP of 2.055, representing a pronounced shift toward hydrophobicity compared with its non-halogenated structural analog 1,2-ethanedisulfonic acid (CAS 110-04-3), for which reported logP values range from -2.67 (ChemSpider/ACD) to 0.9236 (ChemSrc) . A positive logP > 2 indicates that the dichloro-disulfonic acid partitions significantly into organic phases, whereas the non-chlorinated analog with negative to near-zero logP remains predominantly in the aqueous phase. In electroplating contexts, higher hydrophobicity can enhance adsorption of the additive onto the cathode surface, directly modulating the deposition overpotential and grain refinement behavior [1].

logP shift vs. non-halogenated
Cross-study comparable
Target logP = 2.055; comparator 1,2-ethanedisulfonic acid logP = -2.67 to 0.92. ΔlogP ≈ +1.1 to +4.7 units (up to ~50,000× partition ratio increase).
Higher hydrophobicity may enhance cathode adsorption and grain refinement in electroplating formulations optimized for this property window.
In silico calculation; experimental logP data unavailable.
Electroplating additives Partition coefficient Adsorption behavior

Molecular Weight and Polar Surface Area Differentiation vs. Methanesulfonic Acid (MSA)

The target compound has a molecular weight of 259.086 g/mol and a polar surface area (PSA) of 125.50 Ų, which stand in marked contrast to methanesulfonic acid (MSA, CAS 75-75-2), the simplest alkylsulfonic acid, with MW of 96.10 g/mol and PSA of approximately 62.6 Ų [1]. The 2.7-fold higher molecular weight and 2.0-fold larger PSA of the dichloro-disulfonic acid translate to slower diffusion in the electrolyte (diffusion coefficient D ∝ MW⁻¹/²), more persistent surface residence once adsorbed, and the capacity to function simultaneously as a supporting electrolyte component and a grain-refining additive—a dual role that mono-sulfonic MSA cannot fulfill without co-additives [2].

MW/PSA vs. MSA
Class-level inference
Target MW 259.09 g/mol, PSA 125.50 Ų; methanesulfonic acid (MSA) MW 96.10 g/mol, PSA ~62.6 Ų. 2.70× higher MW, 2.00× larger PSA.
Larger molecular footprint implies slower diffusion, stronger surface residence, and dual electrolyte/additive capability not available with MSA.
Calculated properties; diffusion impact needs experimental validation in specific bath conditions.
Electrolyte formulation Additive mobility Diffusion coefficient

Patent-Based Evidence for Functional Differentiation in Electroplating vs. Non-Chlorinated and Mono-Chlorinated Analogs

Three independent patent families—US6605204B1, CA2465363A1, and EP1529126A2—each explicitly recite 1,2-dichloroethane-1,1-disulfonic acid as a distinct chemical entity within their claims, alongside structurally proximate compounds including ethanedisulfonic acid, methanedisulfonic acid, 2-chloroethane-1,1-disulfonic acid, dichloromethanedisulfonic acid, and 3-chloropropane-1,1-disulfonic acid [1][2]. The fact that patent drafters elected to enumerate each of these analogs individually—rather than using a generic Markush structure that would encompass all of them—implies that each halogenation pattern and chain-length variant was considered to offer functionally distinct performance characteristics sufficient to warrant separate recitation. US Patent 5,024,736 further reports that disubstituted ethane sulfonic compounds bearing substitution at the C2 position yield 'good brightening and levelling properties, particularly in nickel and copper platings,' a finding that was described as 'surprising' given anticipated steric hindrance effects, and the patent explicitly notes that 'numerous substance variants permit adaptation and optimization to varied electroplating requirements' [3].

Patent claim recitation
Supporting evidence
Separately recited in US6605204B1, CA2465363A1, EP1529126A2 claims alongside ethanedisulfonic acid, 2-chloroethane-1,1-disulfonic acid, and dichloromethanedisulfonic acid.
Patent treatment as distinct entity supports functionally non-redundant additive identity; reduces substitution uncertainty.
Qualitative patent evidence; no public quantitative performance comparison.
Copper electroplating Semiconductor metallization Additive patents

Acidity Enhancement Through Electron-Withdrawing Chlorine Substitution vs. Non-Halogenated Disulfonic Acids

The non-chlorinated analog ethane-1,1-disulfonic acid is reported to have pKa values of approximately 1.19 and 2.06, while the isomeric 1,2-ethanedisulfonic acid exhibits first pKa values in the range of -1.46 to 1.34 depending on measurement conditions [1]. The introduction of two electron-withdrawing chlorine atoms on the carbon backbone of 1,2-dichloroethane-1,1-disulfonic acid is expected, based on well-established physical organic principles, to lower both pKa₁ and pKa₂ relative to the non-chlorinated parent by stabilizing the conjugate base through inductive electron withdrawal [2]. The magnitude of this inductive effect for geminal chlorine substitution on sulfonic acid acidity is supported by the general observation that electron-withdrawing substituents (e.g., –Cl, –NO₂, –CN) on sulfonic acids enhance acidity by 0.5–2 pKa units depending on proximity and number of substituents. Although experimentally measured pKa values for the target compound are not available in the public domain, the structural analogy to chlorinated carboxylic and sulfonic acids provides a strong class-level inference that the 1,1-dichloro derivative is measurably more acidic than its non-chlorinated counterparts.

pKa shift inference
Class-level inference
Non-halogenated ethane-1,1-disulfonic acid pKa₁ ≈ 1.19; dichloro substitution predicted to lower pKa by ~0.5–2 units via inductive electron withdrawal.
Enhanced acidity may support more complete dissociation at operating pH, influencing bath conductivity and proton activity at the cathode interface.
No experimental pKa for target; inference from Hammett-type substituent effects.
Acid strength pKa modulation Electron-withdrawing substituent effects

Structural Isomerism and Chemical Stability Differentiation vs. 2-Chloroethane-1,1-disulfonic Acid

The target compound (1,2-dichloroethane-1,1-disulfonic acid) and its mono-chlorinated analog 2-chloroethane-1,1-disulfonic acid differ by the presence of a second chlorine atom at the C1 position in the target. This structural difference has two notable consequences: (1) the geminal dichloro substitution on C1 eliminates the possibility of dehydrohalogenation at that carbon, since both hydrogen positions are occupied by chlorine and sulfonic acid groups; and (2) the C2 chlorine in the target compound is also flanked by the disulfonic-acid-substituted C1, a sterically crowded environment that may affect the rate of any nucleophilic displacement reactions. In contrast, 2-chloroethane-1,1-disulfonic acid retains hydrogen at C2 adjacent to chlorine, potentially enabling base-induced elimination pathways that could lead to additive decomposition in alkaline or high-temperature plating bath conditions. The patent literature's separate recitation of these two compounds as distinct entities in US6605204B1 and CA2465363A1 further supports the inference that the degree and position of chlorination confer practically meaningful stability or performance distinctions [1][2].

Stability vs. mono-chloro analog
Class-level inference
Geminal dichloro at C1 eliminates dehydrohalogenation pathway present in 2-chloroethane-1,1-disulfonic acid; C2 chlorine sterically shielded by disulfonic C1.
Predicted higher thermal/chemical stability may translate to longer bath life and reduced additive replenishment in high-temperature operations.
Structural inference; no public comparative decomposition data under plating conditions.
Halogenated sulfonic acids Chemical stability Bath lifetime

Procurement-Relevant Application Scenarios for 1,2-Dichloroethane-1,1-disulfonic Acid


Copper Electroplating for Semiconductor Damascene Interconnects

In copper damascene plating for integrated circuit fabrication, the electrolyte must balance high conductivity with strong suppression of copper deposition on the wafer surface while allowing accelerated deposition at the bottom of sub-micron trenches and vias. The relatively high hydrophobicity (logP = 2.055) of 1,2-dichloroethane-1,1-disulfonic acid compared to non-halogenated disulfonic acids (logP ≈ -2.67 to 0.92) [Evidence_Item 1] promotes stronger physisorption on the copper cathode, enhancing its function as a suppressor or leveler component. Its larger molecular footprint (MW 259.1 vs. 96.1 for MSA) [Evidence_Item 2] slows diffusion, concentrating its effect at the surface rather than in the bulk electrolyte. The compound is specifically claimed in patents US6605204B1, CA2465363A1, and EP1529126A2 for copper electroplating of electronic device substrates [Evidence_Item 3], validating its industrial relevance for this application.

Acid Nickel Plating Baths Requiring Brightener and Leveler Performance

Disubstituted ethane sulfonic compounds are described in US Patent 5,024,736 as exhibiting 'good brightening and levelling properties, particularly in nickel and copper platings,' with the patent noting that the performance was 'surprising' given anticipated steric hindrance [Evidence_Item 3]. The enhanced acidity of the dichloro-disulfonic acid relative to non-chlorinated disulfonic acids [Evidence_Item 4] ensures full dissociation in the acidic nickel bath (typically pH 3.5–5.0), maintaining consistent brightener activity. For procurement decisions involving acid nickel plating formulations, 1,2-dichloroethane-1,1-disulfonic acid represents a structurally defined brightener/leveler candidate that should not be interchanged with non-chlorinated or mono-sulfonic alternatives without reformulation and Hull Cell validation.

High-Temperature or Extended-Duration Electroplating Operations

Industrial electroplating lines operating at elevated temperatures (40–60 °C) with extended bath life requirements benefit from additives with robust chemical stability. The geminal dichloro substitution pattern of 1,2-dichloroethane-1,1-disulfonic acid eliminates potential dehydrohalogenation pathways present in mono-chlorinated analogs such as 2-chloroethane-1,1-disulfonic acid [Evidence_Item 5]. This structural feature supports the inference of superior thermal and chemical stability, reducing the frequency of additive replenishment and minimizing the accumulation of decomposition byproducts that could degrade deposit quality. Procurement for continuous or high-duty-cycle plating operations should therefore prioritize the fully chlorinated derivative.

Research and Development of Novel Electroplating Additive Packages

For R&D teams developing proprietary suppressor/accelerator/leveler systems for next-generation electroplating processes (e.g., through-silicon via filling, redistribution layer plating, or advanced packaging), the unique combination of physicochemical properties—high logP, dual sulfonic acid functionality, geminal dichloro substitution, and distinct molecular weight [Evidence_Items 1, 2, 4]—makes 1,2-dichloroethane-1,1-disulfonic acid a valuable building block for systematic structure–activity relationship (SAR) studies. The patent literature's explicit separation of this compound from its mono-chloro, non-chloro, and different chain-length analogs [Evidence_Item 3] provides a strong rationale for its inclusion as a discrete structural variant in combinatorial additive screening libraries.

Application
Selection Property
Validation Focus
Copper damascene plating (semiconductor)
Hydrophobicity-driven suppressor/leveler profile; molecular footprint for surface-confined action
Patent-cited suppressor role; deposition uniformity in via-filling trials
Acid nickel brightener/leveler formulations
Disubstituted ethane sulfonic structure associated with brightening and leveling in patent literature
Hull Cell brightener/leveler validation; reformulation required if substituting analogs
High-temperature or extended-duration plating
Geminal dichloro stability context; reduced elimination-pathway risk
Thermal bath-life studies; decomposition byproduct monitoring
R&D additive SAR libraries
Unique physicochemical combination (logP, MW, di-sulfonic, geminal dichloro)
Systematic structure-activity relationship screening; patent-differentiated structural variant inclusion
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